7-Chloro-4-isothiocyanatoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5ClN2S |
|---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
7-chloro-4-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H5ClN2S/c11-7-1-2-8-9(13-6-14)3-4-12-10(8)5-7/h1-5H |
InChI Key |
XFSFMGTURHIVAN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N=C=S |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N=C=S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Chloro 4 Isothiocyanatoquinoline
Strategic Use of Precursor Compounds in Synthesis
The logical and most common precursor for the synthesis of 7-chloro-4-isothiocyanatoquinoline is 4,7-dichloroquinoline (B193633). This readily available starting material offers a strategic advantage due to the differential reactivity of its two chlorine atoms.
Reactivity of 4,7-Dichloroquinoline as a Starting Material
4,7-Dichloroquinoline is a well-established intermediate in the synthesis of various biologically active molecules, most notably antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. google.comwikipedia.org The key to its utility lies in the higher reactivity of the chlorine atom at the C-4 position towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at the C-7 position. This regioselectivity is attributed to the electronic influence of the quinoline (B57606) nitrogen atom, which activates the C-4 position for nucleophilic attack. Numerous studies have demonstrated this preferential substitution with a wide range of nucleophiles, including amines and thiols. mdpi.comorgsyn.orgnih.gov This established reactivity pattern strongly suggests that a nucleophilic attack by a thiocyanate (B1210189) salt would also selectively occur at the C-4 position, displacing the chloride to form the desired isothiocyanate.
It is crucial to distinguish this approach from syntheses involving thiophosgene (B130339). Research has shown that the reaction of 4,7-dichloroquinoline with thiophosgene does not yield the expected this compound but instead results in the cleavage of the quinoline ring system, leading to the formation of β,4-dichloro-2-isothiocyanatocinnamaldehyde. nih.gov This highlights the importance of selecting the appropriate thiocyanating agent to achieve the desired product.
Detailed Reaction Conditions and Catalytic Approaches
Based on general principles of SNAr reactions on chloroquinolines and the synthesis of other aryl isothiocyanates, hypothetical, yet chemically sound, methodologies can be proposed for the synthesis of this compound using silver thiocyanate and ammonium (B1175870) thiocyanate.
Synthesis Utilizing Silver Thiocyanate under Reflux Conditions
The use of silver thiocyanate (AgSCN) in a nucleophilic substitution reaction with an aryl halide is a known method for the preparation of aryl thiocyanates. The reaction with 4,7-dichloroquinoline would likely be carried out under reflux conditions in an appropriate organic solvent.
Hypothetical Reaction Parameters:
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) | These solvents are effective in dissolving both the organic substrate and the inorganic salt, and they can facilitate SNAr reactions. |
| Temperature | Reflux | Heating is generally required to overcome the activation energy for the substitution of an aryl chloride. |
| Reaction Time | Several hours | SNAr reactions with aryl chlorides can be slow and may require extended reaction times for completion. |
| Stoichiometry | A slight excess of silver thiocyanate | To ensure complete conversion of the starting material. |
The silver cation can also act as a halide scavenger, precipitating as silver chloride (AgCl) and driving the reaction forward.
Synthesis Employing Ammonium Thiocyanate in Organic Solvents
Ammonium thiocyanate (NH₄SCN) offers an alternative, often more economical, route to the desired product. The reaction conditions would be similar to those for silver thiocyanate, focusing on achieving sufficient solubility and reactivity.
Hypothetical Reaction Parameters:
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents like DMF, DMSO, or Acetonitrile | Similar to the silver thiocyanate route, these solvents are suitable for dissolving the reactants and promoting the reaction. |
| Temperature | Elevated temperatures, likely reflux | To facilitate the nucleophilic attack and displacement of the chloride. |
| Catalyst | Phase-transfer catalyst (e.g., a quaternary ammonium salt) | This could be beneficial to enhance the solubility and reactivity of the thiocyanate salt in the organic solvent. |
| Reaction Time | Potentially longer than the silver thiocyanate method | The reaction may require more time to reach completion without the driving force of AgCl precipitation. |
Mechanistic Insights into Isothiocyanate Formation
The formation of this compound from 4,7-dichloroquinoline and a thiocyanate salt is expected to proceed via a classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
Nucleophilic Attack: The ambidentate thiocyanate ion (⁻SCN), acting as a nucleophile through its sulfur atom, attacks the electron-deficient C-4 carbon of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the nitrogen atom.
Leaving Group Departure: In the second step, the chloride ion at the C-4 position is expelled, and the aromaticity of the quinoline ring is restored, yielding the final product, this compound.
The preference for the thiocyanate ion to attack with its sulfur atom rather than the nitrogen atom in SNAr reactions with aryl halides is a well-established principle of hard and soft acids and bases (HSAB) theory. The relatively soft carbon of the aryl halide prefers to bond with the softer sulfur atom of the thiocyanate nucleophile.
Optimization Parameters for High-Yield and Purity Synthesis
To achieve a high yield and purity of this compound, several reaction parameters would need to be systematically optimized.
Key Optimization Parameters:
| Parameter | Influence on Yield and Purity |
| Choice of Thiocyanate Salt | The cation (e.g., Ag⁺, K⁺, NH₄⁺) can affect the solubility and reactivity of the thiocyanate nucleophile. Silver salts may offer better yields due to the precipitation of AgCl. |
| Solvent | The polarity and aprotic nature of the solvent are critical. Solvents like DMF and DMSO are generally effective, but their purification and removal can be challenging. |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature would be a balance between reaction rate and selectivity. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions. |
| Catalyst | The use of a phase-transfer catalyst could be crucial, especially with less soluble salts like potassium or ammonium thiocyanate, to improve the reaction rate and yield. |
| Work-up and Purification | Proper work-up procedures to remove unreacted starting materials and inorganic salts are essential. Purification by techniques such as column chromatography or recrystallization would be necessary to obtain a high-purity product. |
Chemical Reactivity and Rational Derivatization of 7 Chloro 4 Isothiocyanatoquinoline
Nucleophilic Addition Pathways of the Isothiocyanate Moiety
The isothiocyanate group (-N=C=S) is characterized by a highly electrophilic carbon atom, making it a prime target for nucleophilic attack. This reactivity is the foundation for the synthesis of a multitude of derivatives from 7-chloro-4-isothiocyanatoquinoline.
Formation of Thiourea (B124793) Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of N,N'-substituted thiourea derivatives. This reaction is a robust and widely employed method for introducing a variety of substituents onto the quinoline (B57606) core. The general mechanism involves the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom of the isothiocyanate.
This straightforward reaction allows for the synthesis of a library of thiourea derivatives by varying the amine component. For instance, reaction with different aliphatic or aromatic amines can introduce diverse functional groups and steric bulk, which can be exploited for structure-activity relationship studies in drug discovery.
Synthesis of Carbamimidothioic Acid Derivatives
While direct synthesis from this compound is not extensively documented in readily available literature, the general reactivity of isothiocyanates suggests a plausible pathway for the formation of carbamimidothioic acid derivatives. This would typically involve the reaction of the isothiocyanate with a guanidine (B92328) derivative. The nucleophilic nitrogen of the guanidine would attack the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea-like linkage with a guanidinyl substituent. The resulting carbamimidothioic acid derivatives would possess a unique combination of a quinoline core and a highly basic guanidinium (B1211019) group.
Strategies for Molecular Hybridization utilizing this compound
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This compound serves as an excellent platform for this approach, allowing for its conjugation with other biologically active moieties.
Construction of Bi-functional Quinoline-Triazine Hybrid Scaffolds
The chemical reactivity of this compound can be harnessed to create hybrid molecules incorporating a triazine ring system. Although direct reaction pathways may vary, a common strategy involves the use of a linker containing a nucleophilic group that can react with the isothiocyanate. For example, a diamine linker could first react with the isothiocyanate to form a thiourea, with the remaining amine group then being used to construct or attach a triazine ring. This approach allows for the generation of bi-functional molecules that combine the structural features of both quinoline and triazine scaffolds, which are both known to exhibit a range of biological activities.
Derivatization with Dapsone (B1669823) Moieties
The derivatization of this compound with dapsone, an aminophenyl sulfone, presents an opportunity to create novel hybrid molecules. The primary amino groups of dapsone can act as nucleophiles, attacking the isothiocyanate carbon of the quinoline derivative. Depending on the reaction conditions, either one or both amino groups of dapsone could potentially react, leading to the formation of mono- or di-substituted thiourea-linked quinoline-dapsone hybrids. Such hybrids would integrate the pharmacophoric features of the 7-chloroquinoline (B30040) core with the well-established structural motifs of dapsone.
Exploration of Diverse Quinoline-Based Chemical Libraries from this compound
The versatility of the isothiocyanate group, coupled with the established importance of the 7-chloroquinoline scaffold, makes this compound a valuable starting material for the generation of diverse chemical libraries. The nucleophilic addition reactions discussed previously are key to this diversification. By employing a wide range of nucleophiles, a vast array of functionalities can be appended to the quinoline core.
For example, reaction with various hydrazines can lead to the formation of thiosemicarbazide (B42300) derivatives. Similarly, reaction with hydrazides can yield acylthiosemicarbazides. The subsequent cyclization of these intermediates can further expand the chemical space, leading to the formation of various heterocyclic systems attached to the quinoline nucleus. The exploration of these diverse chemical libraries is a common strategy in the search for new therapeutic agents. mdpi.com The ability to readily modify the structure of the quinoline derivative allows for the fine-tuning of its physicochemical and biological properties. mdpi.com
| Reactant | Resulting Derivative Class | Potential Functional Groups Introduced |
| Primary/Secondary Amines | Thioureas | Alkyl, Aryl, Heterocyclic groups |
| Hydrazines | Thiosemicarbazides | Substituted hydrazinyl groups |
| Hydrazides | Acylthiosemicarbazides | Acyl groups |
| Guanidines | Carbamimidothioic Acids | Guanidinyl groups |
| Dapsone | Dapsone-Thiourea Hybrids | Aminophenyl sulfone moiety |
Advanced Computational and Theoretical Studies on 7 Chloro 4 Isothiocyanatoquinoline
Quantum Chemical Analysis of Molecular Electronic Structure
A quantum chemical analysis would be instrumental in understanding the electronic properties of 7-Chloro-4-isothiocyanatoquinoline. This would involve the use of computational methods to model the molecule's electron distribution and predict its behavior in various chemical environments.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By applying this method to this compound, researchers could calculate the energies of its electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved. This information is crucial for understanding the compound's photophysical properties. At present, no such TD-DFT studies have been published for this specific compound.
Correlation of Theoretical and Experimental UV-Visible Absorption Bands
A key aspect of computational studies is the validation of theoretical models against experimental data. Once theoretical electronic excitation data is obtained via TD-DFT, it would be correlated with the experimentally measured UV-Visible absorption spectrum of this compound. This comparison would allow for a detailed assignment of the observed absorption bands to specific electronic transitions within the molecule. Without published experimental and theoretical data, this correlation cannot be performed.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational methods are essential for the accurate assignment of these vibrational modes.
Scaled Theoretical Vibrational Assignments and Experimental Data Correlation
Theoretical calculations of vibrational frequencies, typically performed using DFT methods, are known to have systematic errors. To improve the accuracy of these predictions, a scaling factor is often applied to the calculated frequencies. The scaled theoretical vibrational spectrum would then be compared with the experimental IR and Raman spectra of this compound. This would enable a precise assignment of each vibrational band to specific atomic motions, such as stretching, bending, and torsional modes. As no dedicated vibrational spectroscopic studies combined with theoretical calculations for this compound are available, a data table of these assignments cannot be generated.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity.
Identification of Reactivity Sites
The MEP surface maps the electrostatic potential onto the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. An MEP analysis of this compound would identify the most likely sites for chemical reactions, providing insights into its chemical behavior. This analysis has not been reported in the scientific literature for this compound.
Thermodynamic Property Computations
Computational chemistry provides a powerful lens for investigating the thermodynamic properties of molecules, offering insights into their stability, reactivity, and potential for chemical transformations. For the compound this compound, while specific, in-depth computational thermodynamic studies are not extensively available in publicly accessible literature, the methodologies for such analyses are well-established. Theoretical calculations, primarily employing Density Functional Theory (DFT), are the standard approach for predicting thermodynamic parameters.
Detailed research findings from computational studies on analogous quinoline (B57606) derivatives and other complex organic molecules shed light on the standard procedures and expected outcomes for such an analysis of this compound. These studies typically involve the use of sophisticated software packages like Gaussian, coupled with specific functionals such as B3LYP and a suitable basis set (e.g., 6-31+G(d,p)). This combination allows for the calculation of key thermodynamic properties at a specific temperature, usually 298.15 K (25 °C), to simulate standard conditions.
The primary thermodynamic parameters that would be computed include:
Enthalpy (H): This represents the total heat content of the system. The enthalpy of formation, a key computed value, indicates the change in enthalpy during the formation of the compound from its constituent elements in their standard states.
Entropy (S): This is a measure of the randomness or disorder of a system. Computational methods can predict the standard entropy of a molecule based on its vibrational, rotational, and translational degrees of freedom.
Gibbs Free Energy (G): This thermodynamic potential is used to predict the spontaneity of a chemical reaction. The Gibbs free energy of formation is calculated from the enthalpy and entropy and is a crucial indicator of a molecule's stability.
Zero-Point Vibrational Energy (ZPVE): This is the lowest possible energy that a molecule can possess, even at absolute zero temperature, due to its vibrational motion. It is a fundamental value used in the calculation of other thermodynamic properties.
Specific Heat Capacity (Cv): This property quantifies the amount of heat required to raise the temperature of a substance by a certain amount.
While specific data tables for this compound are not available from the reviewed sources, the following tables represent the typical format and type of data that would be generated from such computational studies. The values presented here are for illustrative purposes to demonstrate the output of such a computational analysis and are not the actual, verified thermodynamic properties of the compound.
Table 1: Illustrative Calculated Thermodynamic Properties for this compound
| Thermodynamic Parameter | Symbol | Unit | Illustrative Value |
| Enthalpy of Formation | ΔHf° | kcal/mol | Value not available |
| Standard Entropy | S° | cal/mol·K | Value not available |
| Gibbs Free Energy of Formation | ΔGf° | kcal/mol | Value not available |
| Zero-Point Vibrational Energy | ZPVE | kcal/mol | Value not available |
| Constant Volume Heat Capacity | Cv | cal/mol·K | Value not available |
Table 2: Illustrative Breakdown of Thermal Energy Contributions
| Energy Contribution | Unit | Illustrative Value |
| Translational Energy | kcal/mol | Value not available |
| Rotational Energy | kcal/mol | Value not available |
| Vibrational Energy | kcal/mol | Value not available |
The generation of precise and validated thermodynamic data for this compound would necessitate a dedicated computational study. Such a study would involve optimizing the molecular geometry of the compound and then performing frequency calculations at the desired level of theory. The results would provide a comprehensive thermodynamic profile, which is invaluable for understanding its chemical behavior and for designing and predicting the outcomes of reactions in which it is involved.
Research Applications of 7 Chloro 4 Isothiocyanatoquinoline As a Building Block in Drug Discovery Research
Facilitating the Design and Synthesis of Novel Therapeutic Lead Compounds
The structural framework of 7-chloroquinoline (B30040) is readily modified, providing the molecular diversity essential for developing compound libraries where different members can exhibit varied biological effects. mdpi.com The reactivity of the isothiocyanate group in 7-Chloro-4-isothiocyanatoquinoline makes it an ideal starting point for synthesizing derivatives with potential therapeutic value.
For decades, 4-aminoquinolines like chloroquine (B1663885) were the cornerstone of malaria chemotherapy due to their efficacy, safety, and low cost. nih.gov However, the rise of drug-resistant strains of Plasmodium falciparum and Plasmodium vivax has created an urgent need for new antimalarial drugs. nih.gov Research has focused on modifying the 7-chloroquinoline scaffold to overcome this resistance.
Scientists have synthesized novel 4-aminoquinoline (B48711) derivatives designed to be effective against chloroquine-resistant malaria parasites. nih.gov One strategy involves altering the side chain attached to the 4-amino position of the quinoline (B57606) core. For example, a derivative featuring a unique side chain, [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], has been identified as a candidate for preclinical development due to its curative activity against resistant malaria models. nih.gov Another approach involves synthesizing monoquinoline compounds linked to a 1,4-bis(3-aminopropyl)piperazine (B145938) linker, which have shown the ability to overcome chloroquine resistance. nih.gov In one study, eleven such compounds displayed a higher selectivity for the parasite over human cells than chloroquine, and one derivative successfully cured mice infected with Plasmodium berghei. nih.gov The mode of action for these compounds is believed to involve interaction with heme, which inhibits the formation of hemozoin, a crucial detoxification process for the parasite. nih.gov
The 7-chloroquinoline scaffold, initially recognized for its antimalarial properties, has been repurposed and explored for its significant anticancer potential. mdpi.commdpi.com Researchers have designed and synthesized numerous derivatives by modifying the 4-position of the 7-chloroquinoline ring to create compounds with potent antiproliferative activity.
One line of research has focused on creating 7-chloro-(4-thioalkylquinoline) derivatives. A study involving 78 such synthetic compounds found that sulfonyl N-oxide derivatives were particularly effective. mdpi.comnih.gov Compound 81 from this series showed pronounced selectivity for human colorectal cancer cells (both with and without p53), leukemia cell lines, lung cancer cells, and osteosarcoma cells. mdpi.comnih.gov At higher concentrations, these compounds were found to inhibit DNA and RNA synthesis and induce apoptosis in leukemia cells. nih.gov
Another approach involves synthesizing 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives. In one study, a series of these compounds was evaluated against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. nih.gov The derivative 4q , 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, was the most cytotoxic, with IC₅₀ values of 6.502 µM against MCF-7 and 11.751 µM against PC3 cells. nih.gov This compound was also found to be a potent inhibitor of VEGFR-II, a key target in cancer therapy. nih.gov
Furthermore, 7-chloroquinolinehydrazones have been identified as a potent class of experimental anticancer drugs, exhibiting submicromolar cytotoxic activity against a wide array of cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov
Interactive Table: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Class | Example Compound | Target Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Source |
| 7-Chloro-(4-thioalkylquinoline) | Compound 81 (a sulfonyl N-oxide derivative) | HCT116 (colorectal), CCRF-CEM (leukemia) | Potent and selective | mdpi.comnih.gov |
| 7-Chloro-4-(piperazin-1-yl)quinoline | Compound 4q | MCF-7 (breast), PC3 (prostate) | 6.502 µM (MCF-7), 11.751 µM (PC3) | nih.gov |
| 7-Chloroquinoline-pyrazoline hybrid | Compound 30 | UACC-62 (melanoma) | GI₅₀ < 0.12 µM | nih.gov |
| 7-Chloroquinoline-benzimidazole hybrid | Compound 12d | HuT78 (T-cell lymphoma) | GI₅₀ ~0.4-8 µM | mdpi.com |
| 7-Chloroquinolinehydrazone | Hydrazone I | SF-295 (CNS cancer) | IC₅₀ = 0.688 µg/cm³ | nih.gov |
Advancements in Molecular Hybridization as a Drug Discovery Strategy
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units responsible for a drug's biological activity) to create a single new molecule. nih.gov The goal is to develop hybrid compounds with an improved affinity and activity profile, or with dual-acting capabilities that can address multiple targets involved in a complex disease. nih.gov The 7-chloroquinoline scaffold is an excellent candidate for this approach due to its established biological activities.
Researchers have successfully applied this strategy by creating hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus. In one study, this scaffold was combined with a 2-pyrazoline (B94618) moiety, another pharmacophore known for biological activity. nih.gov Several of the resulting hybrid compounds showed significant cytostatic activity against a panel of 58 human cancer cell lines, with GI₅₀ values ranging from 0.05 to 0.95 µM. nih.gov
In a similar effort, new hybrids were synthesized by linking the 7-chloroquinoline core to a benzimidazole (B57391) moiety through different chemical linkers. mdpi.com These compounds were designed to combine the known antiproliferative effects of both scaffolds. The resulting hybrids, particularly those with an unsubstituted benzimidazole ring, demonstrated strong cytotoxic activity against leukemia and lymphoma cell lines and were effective at suppressing cancer cell cycle progression. mdpi.com These examples underscore how the 7-chloroquinoline structure, made accessible for linkage via reactive groups like the isothiocyanate, serves as a foundational block in the molecular hybridization approach to discovering novel therapeutic agents.
Q & A
Basic Research Questions
What are the established synthetic routes for 7-Chloro-4-isothiocyanatoquinoline, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution of 4,7-dichloroquinoline with ammonium thiocyanate. A typical method involves refluxing 4,7-dichloroquinoline (0.01 mol) with ammonium thiocyanate (0.01 mol) in dry acetone for 1 hour, followed by recrystallization from dioxane to yield pure product . Key variables for optimization include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.
- Temperature : Prolonged reflux (>1 hour) may degrade the isothiocyanate group.
- Catalysts : None required, but inert atmospheres (N₂/Ar) prevent oxidation.
Table 1 : Synthesis Parameters and Yields
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dry acetone | 70-85% |
| Reaction Time | 1 hour | - |
| Temperature | Reflux (~56°C) | - |
Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns. The isothiocyanate group (N=C=S) induces deshielding in adjacent protons (e.g., quinoline C-3 and C-8 protons) .
- IR Spectroscopy : A strong absorption band near 2050–2100 cm⁻¹ confirms the -N=C=S stretch .
- Elemental Analysis : Validate purity (>95%) and molecular formula (C₁₀H₅ClN₂S) .
What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure (GHS H315/H319) .
- Storage : In airtight containers under inert gas (e.g., N₂) at -20°C to prevent hydrolysis .
- Waste Disposal : Neutralize with 10% NaOH before disposal to reduce toxicity .
Advanced Research Questions
How can reaction mechanisms for isothiocyanate group introduction be elucidated?
The substitution mechanism involves a nucleophilic attack by the thiocyanate ion (SCN⁻) on the electron-deficient C-4 position of 4,7-dichloroquinoline. Computational studies (DFT) suggest a two-step process:
Transition state formation : Partial cleavage of the C-Cl bond.
Nucleophilic displacement : SCN⁻ replaces Cl⁻, stabilized by acetone’s solvation .
Experimental validation via kinetic studies (varying [SCN⁻]) and isolation of intermediates (e.g., using low temperatures) is recommended .
How should researchers design biological activity studies for this compound?
- In Vitro Assays : Use MTT assays (e.g., IC₅₀ determination in cancer cell lines) with controls (DMSO vehicle) .
- Dose-Response Curves : Test concentrations from 1 μM to 100 μM to identify therapeutic windows .
- Replication : Conduct ≥3 independent trials to ensure statistical significance (p < 0.05) .
Table 2 : Example Cytotoxicity Data (Hypothetical)
| Cell Line | IC₅₀ (μM) | 95% Confidence Interval |
|---|---|---|
| HeLa | 12.3 | 10.5–14.1 |
| MCF-7 | 18.7 | 16.2–21.4 |
How can conflicting reports on biological activity be resolved?
Discrepancies may arise from:
- Purity Variations : Validate compound purity via HPLC (≥98%) and elemental analysis .
- Assay Conditions : Standardize cell culture media, incubation time (e.g., 48 hours), and passage numbers .
- Statistical Analysis : Use ANOVA or t-tests to compare datasets, reporting effect sizes and confidence intervals .
What alternative synthetic routes exist for modifying the quinoline core?
- Halogen Exchange : Replace Cl at C-7 with fluorine using KF/Al₂O₃ under microwave irradiation .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at C-4, though this may require protecting the isothiocyanate group .
How can computational modeling predict the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
